1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
Brand Name: Vulcanchem
CAS No.: 1257126-71-8
VCID: VC0128224
InChI: InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1
SMILES: CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Molecular Formula: C33H60O3Si2
Molecular Weight: 561.01

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

CAS No.: 1257126-71-8

Reference Standards

VCID: VC0128224

Molecular Formula: C33H60O3Si2

Molecular Weight: 561.01

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde - 1257126-71-8

CAS No. 1257126-71-8
Product Name 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
Molecular Formula C33H60O3Si2
Molecular Weight 561.01
IUPAC Name (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Standard InChI InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1
Standard InChIKey LJLHFLFQOZBNDD-ABTDTXQUSA-N
SMILES CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Synonyms (αS,1R,3aS,7aR)-4-[2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethylidene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
PubChem Compound 59153469
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator